N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
Description
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a biphenyl-4-carboxamide derivative featuring a 1,3-thiazole ring substituted at the 4-position with a pyridin-4-yl group. The compound’s structure combines a hydrophobic biphenyl core with a polar heterocyclic system (thiazole and pyridine), which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-phenyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS/c25-20(18-8-6-16(7-9-18)15-4-2-1-3-5-15)24-21-23-19(14-26-21)17-10-12-22-13-11-17/h1-14H,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHCXMJWRPRVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring and pyridine moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s ability to modulate enzyme activity and receptor binding contributes to its biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and properties between the target compound and its analogs:
Table 1: Structural and Physicochemical Comparison
Note: Target compound data inferred from structural analogs. Missing values (-) indicate unavailable evidence.
- The thiazole ring contributes to moderate lipophilicity (logP ~4.0 in ’s analog), but pyridine substitution may reduce logP slightly. Molecular weights of thiazole-containing analogs range from 280–357 g/mol, aligning with drug-like properties.
Biological Activity
N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C16H14N4OS
- Molecular Weight : 302.37 g/mol
Research indicates that compounds with similar structural motifs exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many thiazole derivatives act as inhibitors for specific enzymes such as carbonic anhydrases (CAs) and kinases. For instance, studies have shown that thiazole-based compounds can selectively inhibit CA IX, which is implicated in tumor progression and metastasis .
- Antitumor Activity : The compound has been evaluated for its potential antitumor effects. Analogous compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, a related thiazole derivative induced apoptosis in breast cancer cells (MDA-MB-231) with a notable increase in apoptotic markers .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its analogs:
Case Study 1: Antitumor Efficacy
A study focusing on the structural analogs of this compound revealed promising antitumor activity. The compound was tested against several cancer cell lines, showing selective cytotoxicity with GI50 values indicating effective inhibition of cell proliferation. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway.
Case Study 2: Enzyme Inhibition
Another investigation assessed the inhibition of carbonic anhydrases by thiazole derivatives similar to our compound. These studies utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with CA IX. The results indicated a strong binding affinity and selectivity for CA IX over other isoforms, suggesting potential therapeutic applications in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
